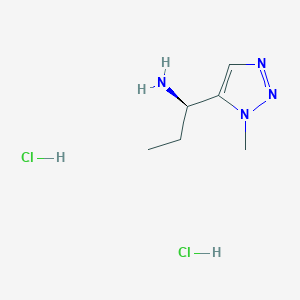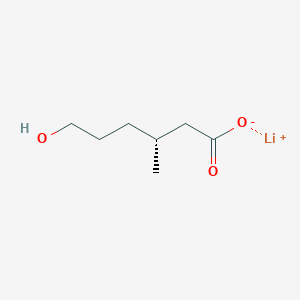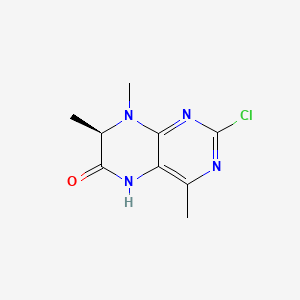
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pteridines.
Wissenschaftliche Forschungsanwendungen
(7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (7R)-2-chloro-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one include other pteridines with different substituents, such as:
- 2-amino-4,7,8-trimethyl-5,6,7,8-tetrahydropteridin-6-one
- 2-chloro-4,7,8-trimethylpteridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H11ClN4O |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
(7R)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one |
InChI |
InChI=1S/C9H11ClN4O/c1-4-6-7(13-9(10)11-4)14(3)5(2)8(15)12-6/h5H,1-3H3,(H,12,15)/t5-/m1/s1 |
InChI-Schlüssel |
HUXJAOAEDUBAAW-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)NC2=C(N=C(N=C2N1C)Cl)C |
Kanonische SMILES |
CC1C(=O)NC2=C(N=C(N=C2N1C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


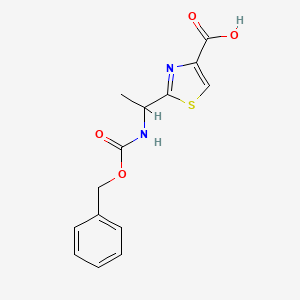

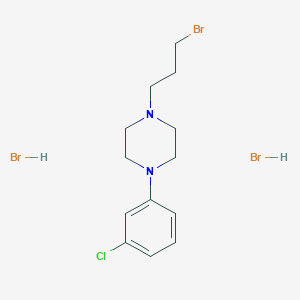
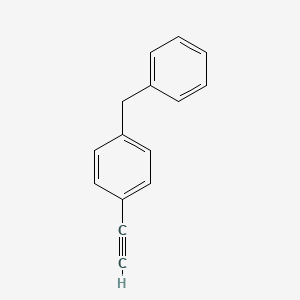
![3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B13510559.png)

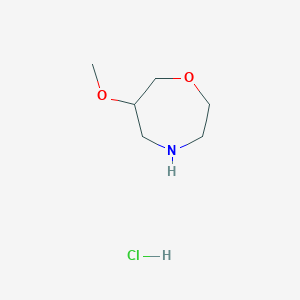

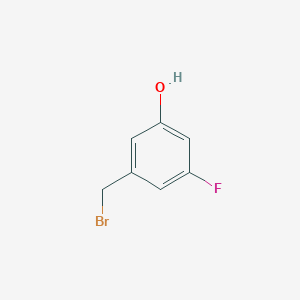
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B13510602.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)
